

Spectroscopic Profile of Acid Blue 80: A Technical Guide

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Compound of Interest		
Compound Name:	Acid blue 80	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Acid Blue 80** (C.I. 61585), an anthraquinone-based dye. The information presented herein is intended to support research, quality control, and analytical development activities. This document details the principles, experimental protocols, and available data for the characterization of **Acid Blue 80** using Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

Acid Blue 80, with the chemical formula C₃₂H₂₈N₂Na₂O₈S₂, is a synthetic dye widely used in various industrial and scientific applications. Its core structure is based on a 1,4-diaminoanthraquinone chromophore, substituted with sulfonated trimethylphenyl groups. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a primary technique for the quantitative analysis of **Acid Blue 80** and for studying its electronic transitions. The color of the dye is attributed to the extensive conjugation within the anthraquinone system, which is modulated by the auxochromic amino groups.



Quantitative Data

The UV-Vis spectrum of **Acid Blue 80** is characterized by a strong absorption band in the visible region and several bands in the UV region. The position of the main absorption maximum (λ max) is known to be sensitive to the pH of the solution.[1]

Parameter	Value	Notes
λmax (Visible)	580-590 nm, 622 nm, 627 nm	pH-dependent. The main peak responsible for the blue color is attributed to the chromophore group.[1]
λmax (UV)	202 nm, 215 nm, 334 nm	Attributed to the aromatic groups and auxochromes within the molecule.[1]
Molar Absorptivity (ε)	Data not available	-

Experimental Protocol: UV-Vis Spectroscopy

- Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
- Sample Preparation:
 - Prepare a stock solution of **Acid Blue 80** in deionized water (e.g., 100 mg/L).
 - Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 2, 5, 10, 20 mg/L).
 - For pH-dependent studies, buffer the solutions to the desired pH.
- Data Acquisition:
 - Use 1 cm path length quartz cuvettes.
 - Record a baseline spectrum using the solvent blank.



- Measure the absorbance of each standard and the unknown sample over a wavelength range of 200-800 nm.
- Identify the λmax and record the absorbance values.
- Data Analysis:
 - Plot a calibration curve of absorbance versus concentration to determine the concentration of unknown samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the **Acid Blue 80** molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of its chemical bonds.

Predicted Quantitative Data

While a specific, published FTIR spectrum for **Acid Blue 80** is not readily available, the characteristic absorption bands can be predicted based on its known structure, which includes aromatic rings, secondary amines, sulfonate groups, and a ketone.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3300 - 3500	N-H	Stretching (secondary amine)
3000 - 3100	С-Н	Aromatic stretching
1620 - 1680	C=O	Ketone stretching (anthraquinone)
1500 - 1600	C=C	Aromatic ring stretching
1150 - 1250	S=O	Asymmetric stretching (sulfonate)
1030 - 1080	S=O	Symmetric stretching (sulfonate)
690 - 900	C-H	Aromatic out-of-plane bending



Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation:
 - Thoroughly dry both the **Acid Blue 80** sample and spectroscopic grade potassium bromide (KBr) to remove any moisture.
 - In an agate mortar, grind 1-2 mg of Acid Blue 80 with approximately 200 mg of KBr until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Place the powder mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Acid Blue 80** by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Predicted Quantitative Data

Specific ¹H and ¹³C NMR data for **Acid Blue 80** is not available in the public domain. However, expected chemical shift ranges can be estimated based on the structure and data from analogous sulfonated aromatic and anthraquinone compounds.



¹H NMR (Predicted)

Aromatic Protons: 7.0 - 8.5 ppm

Methyl Protons: 2.0 - 2.5 ppm

• N-H Protons: May be broad and variable, potentially in the 9.0 - 11.0 ppm range.

¹³C NMR (Predicted)

• Carbonyl Carbons (C=O): > 180 ppm

• Aromatic Carbons: 110 - 150 ppm

· Methyl Carbons: 15 - 25 ppm

Experimental Protocol: NMR Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Dissolve 5-10 mg of Acid Blue 80 in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
 The choice of solvent is critical for solubility and to avoid exchange of labile protons.
 - Add a small amount of an internal standard (e.g., TMS or TSP for aqueous solutions).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Acquire ¹H and ¹³C(¹H) spectra according to standard instrument procedures.
 - Additional experiments such as COSY, HSQC, and HMBC can be performed to aid in structural elucidation.

Mass Spectrometry



Mass spectrometry is used to determine the molecular weight and elemental composition of **Acid Blue 80**, as well as to obtain structural information through fragmentation analysis.

Ouantitative Data

Parameter	Value	Notes
Molecular Formula	C32H28N2Na2O8S2	-
Molecular Weight	678.68 g/mol	-
Ionization Mode	Negative-ion Electrospray (ESI)	Preferred due to the presence of two anionic sulfonate groups.
Expected Ions	[M-2Na] ^{2–} , [M-Na] [–]	M represents the neutral molecule.
Fragmentation	Loss of SO ₂ (64 Da)	A common fragmentation pathway for aromatic sulfonamides.[2][3]

Experimental Protocol: HPLC-MS

- Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - o Column: C18 reversed-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, often with a volatile buffer such as ammonium acetate to improve ionization.
 - Flow Rate: Typically 0.2-0.5 mL/min.
- Mass Spectrometric Conditions:
 - Ionization Mode: Negative ESI.
 - Scan Range: m/z 100-1000.

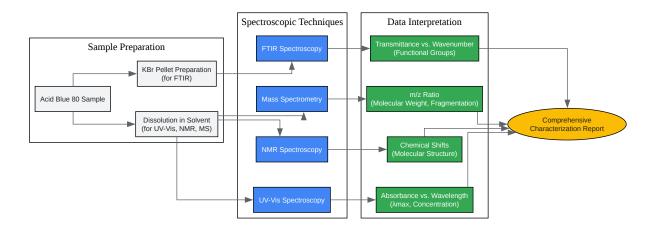


 Tandem MS (MS/MS): For fragmentation studies, select the parent ion of interest and subject it to collision-induced dissociation (CID).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a dye such as **Acid Blue 80**.



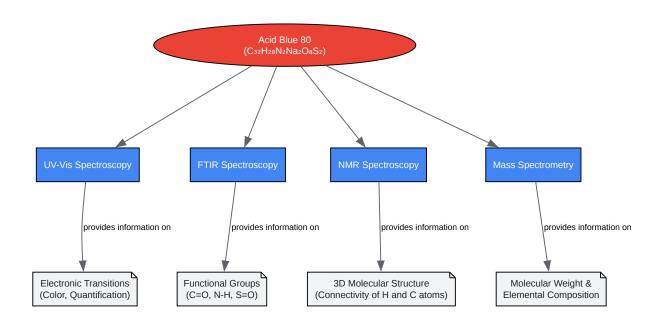
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Fig 1. General workflow for spectroscopic analysis of Acid Blue 80.

Interrelation of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information for the comprehensive characterization of **Acid Blue 80**.





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Fig 2. Interrelation of information from different spectroscopic techniques.

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